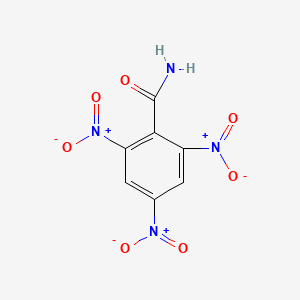

2,4,6-Trinitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

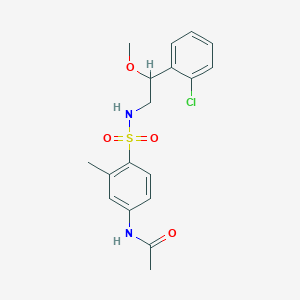

2,4,6-Trinitrobenzamide is a chemical compound with the molecular formula C7H4N4O7 . It is a derivative of trinitrobenzene .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a study on the synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents has been conducted . Another study discusses the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system .Molecular Structure Analysis

The crystal and molecular structures of this compound have been determined . The structure analysis shows that the intermolecular H⋯O interactions make important contributions in stabilizing the crystal, while other intermolecular H⋯N and H⋯C interactions, O⋯O, N⋯O, C⋯O, and C⋯N close contacts also make contributions .Applications De Recherche Scientifique

Synthesis and Chemical Applications

2,4,6-Trinitrobenzamide serves as a precursor in the synthesis of complex organic compounds. Gakh et al. (2006) described the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes, S-oxides, and S,S-dioxides from this compound through nucleophilic substitution and Thorpe-Ziegler cyclization. Similarly, Gerasyuto et al. (2001) developed methods to transform 2,4,6-trinitrobenzamides into 2,3-dihydrobenzothiazol-1,1-dioxide, 2,3-dihydro-1,4-benzothiazin-3-one, and their nitroderivatives through selective nucleophilic substitution and cyclization processes. The regioselectivity of this compound under the influence of various nucleophiles was also explored, indicating its potential in organic synthesis (Shkinyova et al., 2000) (Gakh et al., 2006) (Gerasyuto et al., 2001) (Shkinyova et al., 2000).

Crystal and Molecular Structure Analysis

This compound has been the subject of crystal and molecular structure analysis to understand its properties better. The study by Rheingold et al. (1989) revealed the crystal and molecular structures of this compound among other derivatives, providing insights into its molecular geometry and interactions (Rheingold et al., 1989).

Nucleophilic Substitution Reactions

The reactivity of this compound with nucleophiles has been a significant area of research. Studies have explored its reactions with S-, O-, and N-nucleophiles, demonstrating its potential in organic synthesis and the development of new compounds. The regioselectivity and conditions of these reactions have been extensively studied, contributing to a deeper understanding of its chemical behavior and applications in synthetic chemistry (Zlotin et al., 2000) (Zlotin et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

2,4,6-trinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O7/c8-7(12)6-4(10(15)16)1-3(9(13)14)2-5(6)11(17)18/h1-2H,(H2,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEUNEYDKZLGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2933858.png)

![7-methoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2933859.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)

![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)

![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)